(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral chlorinated alcohol characterized by the presence of a hydroxyl group and multiple chlorine substituents on its aromatic ring. The "(S)" notation indicates its specific stereochemistry, which is crucial for its biological activity. This compound is not found naturally and is primarily synthesized for various applications in pharmaceuticals and chemical research. Its structural formula includes a dichlorophenyl group, contributing to its unique chemical properties and reactivity.
The primary reaction involving (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is its bioreduction from the corresponding ketone, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanone, facilitated by enzymes such as alcohol dehydrogenases. The general reaction can be summarized as follows:
This reaction highlights the compound's role as an intermediate in synthesizing antifungal agents like luliconazole, showcasing its importance in medicinal chemistry .
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol exhibits significant biological activity, particularly as an intermediate in the synthesis of antifungal drugs. Its structural characteristics allow it to interact effectively with biological targets, making it valuable in pharmaceutical applications. Studies indicate that its derivatives can have potent antifungal effects due to their ability to inhibit fungal growth through various mechanisms .
Several methods exist for synthesizing (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol:
These methods are designed to optimize yield while maintaining the compound's chiral integrity.
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is primarily used as an intermediate in the synthesis of antifungal medications. Its derivatives are critical in developing drugs that target fungal infections effectively. Additionally, its unique properties make it useful in organic synthesis and chemical research, particularly in exploring new therapeutic agents.
Research on (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol has focused on its interactions with various biological systems. Studies indicate that this compound can serve as a substrate for specific enzymes involved in drug metabolism and synthesis. Furthermore, its interaction with cellular components can provide insights into its mechanism of action as an antifungal agent .
Several compounds share structural similarities with (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Enantiomer of (S)-isomer | Different biological activity profile |
2-Chloro-1-(3-chlorophenyl)ethanol | Chlorine substitution on a different aromatic ring | Potentially different pharmacological properties |
3-Chloro-1-(2,4-dichlorophenyl)ethanol | Chlorine at a different position on the ring | May exhibit distinct reactivity |
These compounds illustrate variations in chlorine substitution patterns and stereochemistry that influence their biological activities and applications.
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol (CAS 126534-31-4) is a chiral secondary alcohol with the molecular formula C₈H₇Cl₃O and a molecular weight of 225.5 g/mol. Its structure features a 2,4-dichlorophenyl group bonded to a chlorinated ethanol moiety, with the stereogenic center at the C1 position (Figure 1). The (S)-configuration is critical for its biological activity, as enantiomeric purity directly influences interactions with target enzymes in pharmaceutical applications.
Property | Value | Source |
---|---|---|
Melting Point | 48–52°C | |
Boiling Point | 323.3°C at 760 mmHg | |
Density | 1.447 g/cm³ | |
Refractive Index | 1.581 | |
Vapor Pressure | 0.000109 mmHg at 25°C |
The compound’s stereochemical significance arises from its role as a key intermediate in synthesizing antifungal agents. For example, the (S)-enantiomer is essential for producing luliconazole, a triazole antifungal drug. The spatial arrangement of chlorine atoms and the hydroxyl group enables selective binding to fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.
The synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol has evolved significantly, reflecting broader advancements in asymmetric catalysis. Early methods relied on Corey–Bakshi–Shibata (CBS) reduction, using oxazaborolidine catalysts to achieve enantiomeric excess (ee) values of ~98.6%. However, scalability issues and high catalyst costs limited industrial adoption.
The shift toward biocatalytic methods marked a turning point. Recombinant Escherichia coli expressing ketoreductases achieved >99% ee at 300 g scale, demonstrating industrial viability. Similarly, lipase-mediated kinetic resolution using Thermomyces lanuginosus reduced reaction times to 15 minutes while maintaining enantioselectivity (E > 200).
Patent literature highlights the economic impact of these advances. For instance, CN106008166A (2016) disclosed a borane-dimethyl sulfide protocol that lowered catalyst costs by 40% compared to earlier methods. These innovations underscore the compound’s role in advancing green chemistry principles, particularly in minimizing waste and improving atom economy.
Nuclear magnetic resonance spectroscopy provides the most definitive structural information for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol through both proton and carbon-13 NMR techniques. The compound exhibits characteristic chemical shifts and coupling patterns that confirm its molecular structure and stereochemistry [4] [5] [6].
The ¹H NMR spectrum of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol displays distinct signals corresponding to the aromatic protons of the 2,4-dichlorophenyl ring system. The aromatic region shows three characteristic doublets corresponding to the substituted benzene ring protons [7] [4]. The H-3 proton appears as a doublet in the range of 7.50-7.60 ppm, while the H-5 proton resonates at 7.25-7.35 ppm, and the H-6 proton appears at 6.85-6.95 ppm [7] [5].
The carbinol proton (H-1) attached to the carbon bearing the hydroxyl group exhibits a characteristic quartet signal at 5.10-5.20 ppm due to coupling with the adjacent methylene protons [4] [6]. The methylene protons (H-2) of the chloromethyl group appear as a complex multiplet in the range of 3.70-3.90 ppm, typically showing dd coupling pattern due to geminal coupling and coupling with the adjacent carbinol proton [4] [5].
The hydroxyl proton appears as a broad singlet in the range of 2.80-3.20 ppm, which is exchangeable with deuterium oxide, confirming the presence of the alcohol functional group [7] [4]. The chemical shifts and coupling patterns are consistent with the expected structure of the (S)-enantiomer.
The ¹³C NMR spectrum provides detailed information about the carbon framework of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. The aromatic carbon signals appear in the downfield region, with the quaternary carbons bearing chlorine substituents typically appearing at 145-150 ppm [4] [5]. The aromatic carbons show characteristic chemical shifts: C-2 at 130-138 ppm, C-3 at 125-132 ppm, C-4 at 120-128 ppm, and C-5 at 115-125 ppm [5] [6].
The carbinol carbon (C-6) bearing the hydroxyl group appears at 65-75 ppm, which is characteristic for secondary alcohols [4] [5]. The chloromethyl carbon (C-7) resonates at 45-55 ppm, consistent with carbon atoms bearing chlorine substituents [4] [6]. The multiplicity and chemical shifts of these carbon signals confirm the structural assignment and substitution pattern.
NMR Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
¹H NMR | 7.50-7.60 | d | 1H | H-3 (2,4-dichlorophenyl) |
¹H NMR | 7.25-7.35 | d | 1H | H-5 (2,4-dichlorophenyl) |
¹H NMR | 6.85-6.95 | d | 1H | H-6 (2,4-dichlorophenyl) |
¹H NMR | 5.10-5.20 | q | 1H | H-1 (CHOH) |
¹H NMR | 3.70-3.90 | dd | 2H | H-2 (CH₂Cl) |
¹H NMR | 2.80-3.20 | br s | 1H | OH (exchangeable) |
¹³C NMR | 145-150 | s | 1C | C-1 (aromatic) |
¹³C NMR | 130-138 | s | 1C | C-2 (aromatic) |
¹³C NMR | 125-132 | s | 1C | C-3 (aromatic) |
¹³C NMR | 120-128 | s | 1C | C-4 (aromatic) |
¹³C NMR | 115-125 | s | 1C | C-5 (aromatic) |
¹³C NMR | 65-75 | s | 1C | C-6 (CHOH) |
¹³C NMR | 45-55 | s | 1C | C-7 (CH₂Cl) |
Mass spectrometry analysis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [8] [9]. The molecular ion peak appears at m/z 225.5, corresponding to the molecular formula C₈H₇Cl₃O [2] [8].
The molecular ion peak (M⁺) at m/z 225.5 typically shows moderate intensity (15-25% relative intensity) due to the presence of multiple chlorine atoms, which tend to destabilize the molecular ion [8] [9]. The isotope pattern characteristic of compounds containing three chlorine atoms is clearly observable, with the M+2 and M+4 peaks showing the expected intensity ratios based on the natural abundance of chlorine isotopes [8].
The base peak in the mass spectrum typically occurs at m/z 127.5, corresponding to the dichlorophenyl fragment formed by loss of the chloroethanol side chain [8] [9]. This fragmentation pattern is consistent with the tendency of benzylic systems to undergo α-cleavage, resulting in the formation of stabilized aromatic cation radicals [8].
The fragmentation pattern of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol follows predictable pathways based on the structural features of the molecule [8] [9]. The loss of water (M-H₂O) occurs readily, giving a peak at m/z 207.5 with 10-20% relative intensity, which is characteristic of alcohols undergoing dehydration [8].
Sequential loss of chlorine atoms generates fragments at m/z 190.5 (M-Cl) and 155.5 (M-2Cl), with the former showing higher intensity (30-40%) due to the stabilization of the resulting carbocation [8] [9]. The combined loss of water and chlorine produces fragments at m/z 172.5 (M-H₂O-Cl) and 137.5 (M-H₂O-2Cl), indicating the occurrence of multiple fragmentation pathways [8].
Additional characteristic fragments include the chlorophenyl fragment at m/z 109.5 (20-30% intensity) and the phenyl fragment at m/z 91.5 (15-25% intensity), which are formed through progressive dechlorination processes [8] [9].
Fragment m/z | Assignment | Relative Intensity (%) |
---|---|---|
225.5 (M⁺) | Molecular ion peak | 15-25 |
207.5 (M-H₂O) | Loss of water | 10-20 |
190.5 (M-Cl) | Loss of chlorine | 30-40 |
172.5 (M-H₂O-Cl) | Loss of water and chlorine | 25-35 |
155.5 (M-2Cl) | Loss of two chlorines | 5-15 |
137.5 (M-H₂O-2Cl) | Loss of water and two chlorines | 5-10 |
127.5 | Dichlorophenyl fragment | 40-60 |
109.5 | Chlorophenyl fragment | 20-30 |
91.5 | Phenyl fragment | 15-25 |
73.5 | Base fragment | 10-20 |
Infrared spectroscopy provides comprehensive information about the functional groups present in (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol through characteristic vibrational frequencies [10] [11] [12]. The infrared spectrum exhibits distinct absorption bands that confirm the presence of alcohol, aromatic, and halogen-containing functional groups [10] [12].
The most prominent feature in the infrared spectrum of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is the broad, strong absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group [10] [11] [12]. This absorption typically appears as a broad band due to hydrogen bonding interactions, both intermolecular and intramolecular [10] [12].
The C-O stretching vibrations of the alcohol group appear as strong absorptions in two distinct regions: a primary band at 1240-1280 cm⁻¹ and a secondary band at 1050-1100 cm⁻¹ [10] [12]. These frequencies are consistent with secondary alcohol C-O stretching modes and provide confirmation of the carbinol carbon environment [10] [11].
The aromatic C-H stretching vibrations appear as medium-intensity bands in the 3000-3100 cm⁻¹ region, which are characteristic of aromatic hydrogen atoms [10] [12]. The aromatic C=C stretching vibrations manifest as multiple bands in the 1480-1620 cm⁻¹ region, with the specific pattern indicating the substitution pattern of the dichlorophenyl ring [10] [12].
The aromatic C-H bending vibrations appear in the 1000-1300 cm⁻¹ region, while the out-of-plane C-H deformation modes are observed in the 700-1000 cm⁻¹ range [10] [12]. The ring breathing vibrations of the aromatic system appear in the 700-880 cm⁻¹ region, providing additional confirmation of the aromatic substitution pattern [10] [12].
The C-Cl stretching vibrations appear as characteristic bands in the 700-780 cm⁻¹ region, with the specific frequencies depending on the local environment of each chlorine atom [10] [12] [13]. The aliphatic C-Cl stretch typically appears at higher frequency than the aromatic C-Cl stretches due to differences in bond strength and hybridization [10] [12].
The C-Cl deformation modes appear in the 600-700 cm⁻¹ region as medium-intensity bands, while ring deformation modes involving the chlorine substituents appear in the 550-600 cm⁻¹ region [10] [12]. The multiplicity of these bands reflects the presence of multiple chlorine atoms in different chemical environments [10] [12].
Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Assignment |
---|---|---|---|
3450-3200 | Strong, broad | ν(O-H) alcohol stretch | Alcohol hydroxyl group |
3100-3000 | Medium | ν(C-H) aromatic stretch | Aromatic C-H bonds |
2980-2850 | Medium | ν(C-H) aliphatic stretch | Aliphatic C-H bonds |
1610-1580 | Medium | ν(C=C) aromatic stretch | Aromatic C=C bonds |
1580-1560 | Medium | ν(C=C) aromatic stretch | Aromatic C=C bonds |
1500-1480 | Medium | ν(C=C) aromatic stretch | Aromatic C=C bonds |
1450-1420 | Medium | δ(C-H) aromatic bend | Aromatic C-H deformation |
1280-1240 | Strong | ν(C-O) alcohol stretch | C-O bond in alcohol |
1200-1150 | Medium | δ(C-H) aromatic bend | Aromatic C-H deformation |
1100-1050 | Strong | ν(C-O) alcohol stretch | C-O bond in alcohol |
950-900 | Medium | ν(C-C) aromatic stretch | Aromatic C-C stretching |
850-800 | Medium | δ(C-H) aromatic out-of-plane | Aromatic C-H out-of-plane |
780-720 | Medium | ν(C-Cl) stretch | C-Cl bond stretching |
700-650 | Medium | δ(C-Cl) bend | C-Cl bond deformation |
600-550 | Weak | Ring deformation | Ring skeletal deformation |